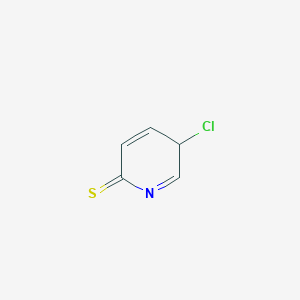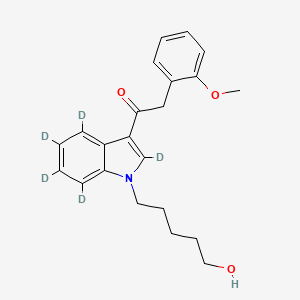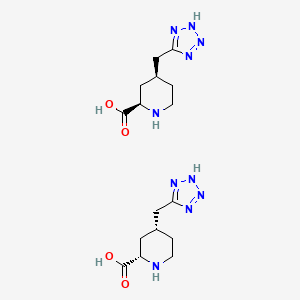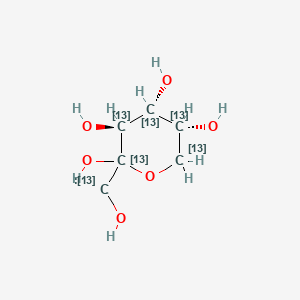
quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its high potency and affinity for cannabinoid receptors in the brain, making it a subject of interest in both scientific research and recreational use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized with a carboxylate group at the 3-position through a Friedel-Crafts acylation reaction.
The next step involves the introduction of the quinolin-5-yl group at the 1-position of the indole core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a quinolin-5-yl boronic acid and the appropriate indole derivative.
Finally, the 5-fluoropentyl chain is introduced at the 1-position of the indole core through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with a 5-fluoropentyl halide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction of the compound can yield this compound alcohol.
Substitution: The fluorine atom in the 5-fluoropentyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and the appropriate nucleophile.
Major Products Formed
Oxidation: Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.
Mecanismo De Acción
Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate exerts its effects by binding to cannabinoid receptors in the brain, primarily the CB1 receptor. This binding activates the receptor and triggers a cascade of intracellular signaling events, leading to the modulation of neurotransmitter release and various physiological effects. The compound’s high affinity for the CB1 receptor contributes to its potent psychoactive effects.
Comparación Con Compuestos Similares
Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can be compared to other synthetic cannabinoids, such as:
Naphthalen-1-yl-(1-pentylindol-3-yl)methanone: Similar in structure but with a naphthalene group instead of a quinoline group.
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Similar in structure but with a naphthalene group and a different substitution pattern.
(1-(5-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone: Similar in structure but with a methyl-substituted naphthalene group.
This compound is unique due to its specific substitution pattern and the presence of the quinoline group, which may contribute to its distinct pharmacological properties.
Propiedades
Fórmula molecular |
C23H21FN2O2 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
quinolin-5-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2 |
Clave InChI |
DBBSWUCEVLGAQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)
![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)


![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)


![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)



